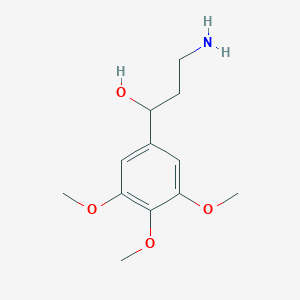

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Description

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is a secondary amine featuring a propanol backbone substituted with a 3,4,5-trimethoxyphenyl group. The compound is of interest due to its structural similarity to bioactive natural products, such as neolignans and phenylpropanoids, which exhibit anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKNGOSFRKULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group (–NH₂) undergoes nucleophilic reactions with acylating or alkylating agents:

The hydroxyl group (–OH) can also participate in esterification or etherification under standard conditions (e.g., H₂SO₄ catalysis).

Oxidation and Reduction

The hydroxyl and amino groups exhibit redox reactivity:

The trimethoxyphenyl ring remains stable under most redox conditions due to electron-donating methoxy groups .

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group directs electrophiles to specific positions:

Condensation and Cyclization

The amino and hydroxyl groups facilitate cyclization:

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 3-(3,4,5-Trimethoxyphenyl)propanenitrile | Nucleophilic substitution | Nitrile group enables diverse functionalization (e.g., hydrolysis to amides). |

| 3-(3,4,5-Trimethoxyphenyl)propan-1-amine | Reductive amination | Lacks hydroxyl group, limiting esterification pathways. |

Mechanistic Insights

-

Amino Group Reactivity : The –NH₂ group’s nucleophilicity is enhanced by the electron-rich phenyl ring, favoring reactions with electrophiles like acyl chlorides .

-

Methoxy Group Effects : The 3,4,5-trimethoxy substitution directs EAS to the 2-position via resonance and steric effects .

-

Steric Considerations : Bulky methoxy groups hinder reactions at the phenyl ring’s ortho positions, as seen in bromination studies .

Table 1: Optimization of N-Acylation Conditions

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 50 | 85 |

| Pyridine | 80 | 72 |

| None | 25 | 42 |

Table 2: Biological Activity of Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Pyrazoline-acetyl | A2780 Ovarian | 3.2 ± 0.4 |

| Schiff base-benzaldehyde | WM35 Melanoma | 5.1 ± 0.7 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the anticancer properties of compounds related to 3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol. For instance, derivatives of 3,4,5-trimethoxyphenyl thiazole-pyrimidine have shown significant antiproliferative activity against various cancer cell lines. In a study published in Medicina, specific derivatives demonstrated cytostatic effects with growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines at a concentration of 10 μM . These findings suggest that the structural motifs present in this compound could be pivotal for developing new anticancer agents.

Neuroprotective Effects:

The compound's amino alcohol structure allows it to interact with neurotransmitter systems potentially. Research indicates that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical reactions, including alkylation and acylation. Its utility in synthesizing pharmaceutical intermediates is noteworthy, as it can facilitate the creation of compounds with enhanced biological activity.

Industrial Applications

Personal Care Products:

The compound is also being explored for its applications in personal care products. Its properties as a surfactant and emulsifier make it suitable for formulations aimed at skin care and cosmetic products. The presence of methoxy groups enhances its solubility and stability in various formulations.

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on structural motifs, physicochemical properties, and bioactivity.

Propan-1-ol Derivatives with 3,4,5-Trimethoxyphenyl Substituents

(R)-1-(3,4,5-Trimethoxyphenyl)propan-1-ol (Compound 2 in )

- Structure: Lacks the amino group at the C3 position.

- Source : Isolated from Amomum tsaoko .

- Bioactivity : Exhibits α-glucosidase inhibitory activity, surpassing the efficacy of acarbose (a diabetes drug) .

- Key Difference: The absence of the amino group may reduce solubility in polar solvents compared to the amino-substituted analog.

(7S,8R)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-propan-1-ol (Compound 6 in )

Amino-Propanol Derivatives with Varied Aromatic Substitutions

3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 22490-86-4)

- Structure: Features a single methoxy group on the phenyl ring and an amino group at C3 .

- Physicochemical Properties : Molecular weight = 181.23 g/mol; used as a pharmaceutical intermediate .

- Key Difference : Reduced methoxy substitution may lower lipophilicity compared to the 3,4,5-trimethoxy analog.

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6)

Simplified Amino Alcohol Analogs

3-Aminopropan-1-ol (CAS 156-87-6)

- Structure: Lacks the aromatic substituent, consisting of a simple three-carbon chain with an amino group .

- Physicochemical Properties :

- Key Difference : High water solubility due to the absence of the hydrophobic trimethoxyphenyl group.

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | Key Substituents |

|---|---|---|---|

| 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | ~255.3 (estimated) | Moderate (predicted) | 3,4,5-Trimethoxyphenyl, C3 amino |

| (R)-1-(3,4,5-Trimethoxyphenyl)propan-1-ol | 226.27 | Low | 3,4,5-Trimethoxyphenyl |

| 3-Aminopropan-1-ol | 75.1 | Very High | None (simple aliphatic chain) |

Trends :

- Aromatic substitution reduces water solubility (e.g., 3,4,5-trimethoxyphenyl group).

Bioactivity Comparison

Key Insight: The 3,4,5-trimethoxyphenyl group is associated with enzyme inhibition (e.g., α-glucosidase, NO synthase), while amino groups may modulate solubility and target binding.

Biological Activity

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is a compound characterized by its unique chemical structure, which includes an amino group and a trimethoxyphenyl moiety. This dual functionality allows it to interact with various biological targets, making it of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be synthesized through various methods, typically involving the reaction of substituted phenols with appropriate amines and alcohols. Its structural uniqueness is highlighted by the presence of both hydroxyl and amino groups, which facilitates diverse chemical modifications.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The trimethoxyphenyl group allows for binding to active sites on these molecular targets, potentially modulating their activity. This interaction can lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Alteration of Receptor Signaling : It can modulate signaling pathways by interacting with neurotransmitter receptors.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that derivatives of trimethoxyphenols showed cytotoxicity against melanoma cells, with IC50 values indicating effective inhibition of cell proliferation ( ).

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Its derivatives have been tested against a range of bacterial strains:

- Table 1: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| This compound | Escherichia coli | 0.020 mg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents ( ).

Research Findings

Several studies have focused on the biological activities associated with related compounds:

- Anticancer Activity : A derivative demonstrated significant antiproliferative effects against lung carcinoma and breast adenocarcinoma cell lines ( ).

- Mechanistic Insights : Research has shown that trimethoxy compounds can bind to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, leading to down-regulation of gene expression associated with cancer proliferation ( ).

- Synthesis and Evaluation : New synthetic routes have been developed for producing derivatives that enhance bioavailability and therapeutic efficacy ( ).

Q & A

Q. What are the common synthetic routes for 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

Condensation : Reacting 3,4,5-trimethoxyacetophenone with nitromethane via a Henry reaction to form β-nitro alcohol intermediates .

Reduction : Reducing the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride-based systems (e.g., NaBH₄ with NiCl₂) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Q. Key Variables :

- Catalyst selection : Pd/C yields higher enantiomeric purity but requires strict anhydrous conditions.

- Temperature : Reduction at 0–5°C minimizes side reactions (e.g., over-reduction or epimerization).

- Yield : Reported yields range from 60–85%, depending on nitro intermediate purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer: Validation employs:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), amine protons (δ 1.5–2.0 ppm, broad), and hydroxyl protons (δ 4.8–5.2 ppm) .

- ¹³C NMR : Aromatic carbons (δ 105–150 ppm), methoxy carbons (δ 55–60 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding networks (e.g., hydroxyl-amine interactions) .

- Mass Spectrometry : HR-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1542 for C₁₃H₂₁NO₄) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers or diastereomers) impact the biological activity of this compound?

Answer: Stereochemistry critically influences interactions with biological targets:

- Anticancer Activity : The (S)-enantiomer shows enhanced tubulin polymerization inhibition (IC₅₀ = 48 nM) compared to the (R)-form (IC₅₀ = 220 nM) due to better fit in the colchicine-binding pocket .

- Anti-inflammatory Effects : Diastereomers with cis-hydroxyl/amine groups exhibit 2–3× higher activity in RAW 264.7 macrophage assays (e.g., 48.3 µM vs. 72.1 µM for trans) .

Methodological Note : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipase-mediated kinetic separation) is used to isolate stereoisomers .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer: Contradictions often arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. NIH3T3) or solvent (DMSO concentration affects solubility).

- Purity : Impurities >5% (e.g., residual nitro intermediates) artificially inflate activity.

Resolution Workflow :

Reproducibility Testing : Replicate assays under standardized conditions (e.g., 1% DMSO, 72h incubation).

Dose-Response Curves : Use Hill slope analysis to validate potency trends.

Orthogonal Assays : Confirm tubulin inhibition via fluorescence polarization alongside cell viability assays .

Q. How can computational methods predict the binding modes of this compound to therapeutic targets?

Answer: Stepwise Approach :

Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with targets like β-tubulin (PDB: 1SA0). The trimethoxyphenyl group aligns with the colchicine site’s hydrophobic pocket .

MD Simulations : GROMACS or AMBER evaluates binding stability (≥50 ns trajectories).

QM/MM Calculations : B3LYP/6-31G(d) optimizes electronic interactions (e.g., amine-hydroxyl hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.